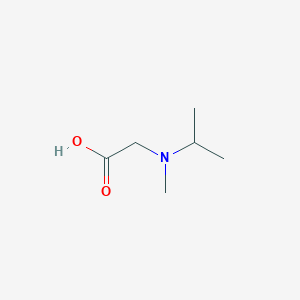

N-Isopropyl-N-methylglycine

Descripción general

Descripción

Synthesis Analysis

N-Isopropyl-N-methylglycine can be synthesized through several chemical pathways. One common method involves the methylation of glycine, where glycine reacts with methanol under specific conditions, leading to the formation of sarcosine. The synthesis and characterization of related compounds, such as N-methylglycine (sarcosine) and its derivatives, have been extensively studied, highlighting the diverse synthetic routes and the influence of different substituents on the compound's properties (Ronconi et al., 2002).

Molecular Structure Analysis

The molecular structure of N-Isopropyl-N-methylglycine has been explored through various spectroscopic and crystallographic techniques. Studies on N,N-dimethylglycine, a closely related compound, reveal the existence of multiple conformers stabilized by weak intramolecular hydrogen bonds, indicating the complex nature of its molecular structure and the potential for similar complexity in N-Isopropyl-N-methylglycine (Lesarri et al., 2005).

Chemical Reactions and Properties

N-Isopropyl-N-methylglycine participates in various chemical reactions, reflecting its reactivity and chemical properties. For instance, its derivatives have been used in the synthesis of complex molecules and in reactions catalyzed by metals or other catalysts, demonstrating its versatility as a synthetic building block (Xing et al., 2012).

Physical Properties Analysis

The physical properties of N-Isopropyl-N-methylglycine, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on similar compounds, like N,N-dimethylglycine and its N-oxides, provide insights into the factors influencing these properties and the potential implications for N-Isopropyl-N-methylglycine's behavior in different environments (Ikutani, 1969).

Aplicaciones Científicas De Investigación

1. Radical Photopolymerization Co-initiator

- Application Summary: N-Isopropyl-N-methylglycine is used as a co-initiator in radical photopolymerization, a process widely used in coating, electro-optical devices, dental applications, and stereolithography .

- Methods of Application: The co-initiation behaviors of N-Isopropyl-N-methylglycine were evaluated by photopolymerization of hydroxyethyl acrylate aqueous solution . The effects of pH values of formula on their co-initiation behaviors were investigated .

- Results: The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

2. Cleaner Production of N-Methylated Glycine Derivative Amino Acids

- Application Summary: N-Isopropyl-N-methylglycine is used in the cleaner production of N-methylated glycine derivative amino acids using bipolar membrane electrodialysis (BMED) .

- Methods of Application: The effects of the feed mass concentration and current density on the separation performance were intensively analysed .

- Results: The optimal recovery performance was achieved at a current density of 200 A/m² and feed mass concentration of 6% . Under the optimal conditions, the energy consumption and current efficiencies were 2.3 kWh/kg and 78% for NMG, 2.49 kWh/kg and 69.5% for DMG, and 3.52 kWh/kg and 39.6% for TMG, respectively .

3. Metabolic Pathways

- Application Summary: N-Isopropyl-N-methylglycine is utilized in some metabolic pathways including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine) and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine .

- Methods of Application: This application involves biochemical reactions in metabolic pathways .

- Results: The results of these metabolic pathways are the production of various compounds including serine, sarcosine, and acyl-glycine .

4. Surfactants

- Application Summary: N-Isopropyl-N-methylglycine, also known as sarcosine, is used in the manufacturing of biodegradable surfactants .

- Methods of Application: Sarcosine is synthesized from chloroacetic acid and methylamine in the laboratory .

- Results: The resulting sarcosine-based surfactants are biodegradable, making them environmentally friendly .

5. Toothpaste Manufacturing

- Application Summary: Sarcosine is used in the manufacturing of toothpastes .

- Methods of Application: It is added to toothpaste formulations for its surfactant properties .

- Results: The use of sarcosine enhances the cleaning and foaming properties of toothpastes .

6. Organic Synthesis

- Application Summary: Sarcosine serves as a reagent in organic synthesis .

- Methods of Application: It is used in various organic reactions, including those involving carboxylic acids and amines .

- Results: The use of sarcosine in organic synthesis can lead to the production of a wide range of organic compounds .

7. Schizophrenia Treatment

- Application Summary: N-Isopropyl-N-methylglycine, also known as sarcosine, has been studied for its potential use in the treatment of schizophrenia .

- Methods of Application: Sarcosine acts as a type 1 glycine transporter inhibitor and a co-agonist at the glycine site of the NMDA receptor .

- Results: Some studies suggest that sarcosine can be an effective treatment for schizophrenia, but more research is needed to confirm these findings .

8. Dietary Supplement

- Application Summary: N,N-dimethylglycine (DMG), a structurally similar compound to sarcosine, is commonly used as a dietary supplement .

- Methods of Application: DMG is consumed orally as a supplement .

- Results: While the specific benefits of DMG are still being researched, it is generally considered safe for consumption .

9. NMDA Receptor Co-Agonist

- Application Summary: Sarcosine acts as an N-methyl-D-aspartate (NMDA) receptor co-agonist at the glycine binding site, potentiating NMDA receptor function .

- Methods of Application: This application involves biochemical reactions in neurological pathways .

- Results: The potentiation of NMDA receptor function by sarcosine has implications for various neurological and psychiatric disorders .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[methyl(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)7(3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLIHPQMHVOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621513 | |

| Record name | N-Methyl-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-N-methylglycine | |

CAS RN |

108957-96-6 | |

| Record name | N-Methyl-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)